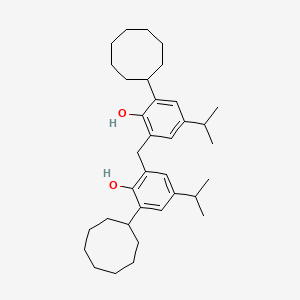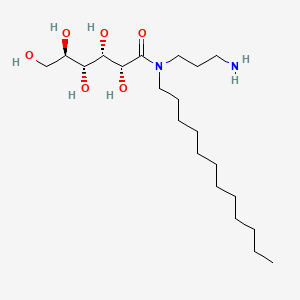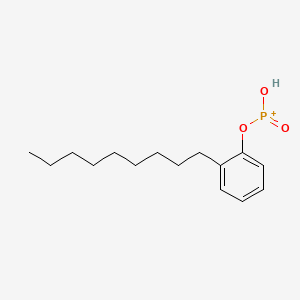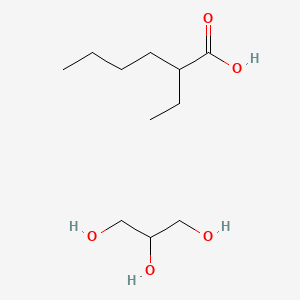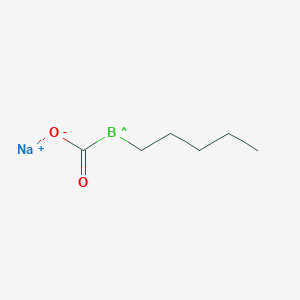![molecular formula C20H23Cl2N3 B12663293 1,1'-[(Phenylimino)diethylene]dipyridinium dichloride CAS No. 24447-83-4](/img/structure/B12663293.png)
1,1'-[(Phenylimino)diethylene]dipyridinium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(Phenylimino)diethylene]dipyridinium dichloride is a chemical compound with the molecular formula C20H23Cl2N3 and a molecular weight of 376.32 g/mol . It is known for its unique structure, which includes two pyridinium rings connected by a phenylimino group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1’-[(Phenylimino)diethylene]dipyridinium dichloride typically involves the reaction of N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline with hydrochloric acid . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
1,1’-[(Phenylimino)diethylene]dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the pyridinium rings is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction may yield the corresponding amines.
Scientific Research Applications
1,1’-[(Phenylimino)diethylene]dipyridinium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1’-[(Phenylimino)diethylene]dipyridinium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1,1’-[(Phenylimino)diethylene]dipyridinium dichloride can be compared with other similar compounds, such as:
1,1’-[(Phenylimino)diethylene]dipyridinium bromide: Similar structure but with bromide ions instead of chloride ions.
1,1’-[(Phenylimino)diethylene]dipyridinium sulfate: Contains sulfate ions instead of chloride ions.
1,1’-[(Phenylimino)diethylene]dipyridinium nitrate: Contains nitrate ions instead of chloride ions.
The uniqueness of 1,1’-[(Phenylimino)diethylene]dipyridinium dichloride lies in its specific chemical properties and reactivity, which make it suitable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
24447-83-4 |
|---|---|
Molecular Formula |
C20H23Cl2N3 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline;dichloride |
InChI |
InChI=1S/C20H23N3.2ClH/c1-4-10-20(11-5-1)23(18-16-21-12-6-2-7-13-21)19-17-22-14-8-3-9-15-22;;/h1-15H,16-19H2;2*1H/q+2;;/p-2 |
InChI Key |
XTXUAGNSSCJYIN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N(CC[N+]2=CC=CC=C2)CC[N+]3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


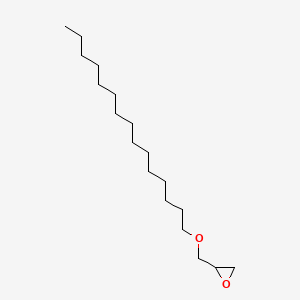
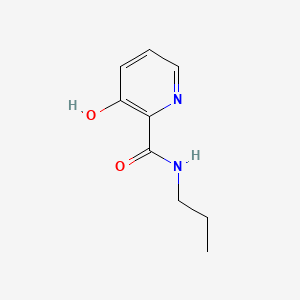

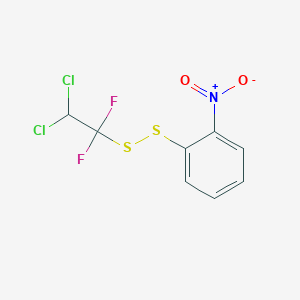
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
